3-(Tert-butylamino)butan-2-one
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Overview
Description
3-(Tert-butylamino)butan-2-one is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.227 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a tert-butylamino group attached to a butan-2-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tert-butylamino)butan-2-one typically involves the reaction of tert-butylamine with 3-bromo-2-butanone . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
tert-Butylamine+3-Bromo-2-butanone→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of zeolite catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-(Tert-butylamino)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .
Scientific Research Applications
3-(Tert-butylamino)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(Tert-butylamino)butan-2-one involves its interaction with specific molecular targets. The tert-butylamino group plays a crucial role in its reactivity and interaction with enzymes and other proteins. The compound can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
tert-Butylamine: An isomeric amine with similar reactivity but different structural properties.
3-Bromo-2-butanone: A precursor in the synthesis of 3-(Tert-butylamino)butan-2-one.
Salbutamol: A compound with a tert-butylamino group used as a bronchodilator.
Terbutaline: Another bronchodilator with a similar structure to salbutamol.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .
Properties
IUPAC Name |
3-(tert-butylamino)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6(7(2)10)9-8(3,4)5/h6,9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPAFIBWRAKWRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389275 |
Source
|
Record name | 2-Butanone, 3-[(1,1-dimethylethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59603-37-1 |
Source
|
Record name | 2-Butanone, 3-[(1,1-dimethylethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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